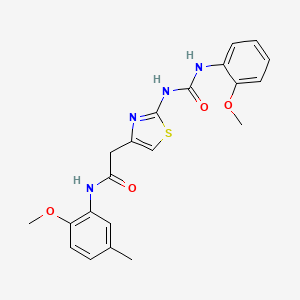
N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
説明
The compound N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a ureido linkage and methoxy-substituted aromatic rings. Its structure includes:
- Thiazole core: A five-membered heterocyclic ring with nitrogen and sulfur atoms at positions 1 and 3, respectively.
- Ureido group: A urea-derived substituent at position 2 of the thiazole, linked to a 2-methoxyphenyl moiety.
- Acetamide backbone: Connected to the thiazole at position 4 and terminated by a 2-methoxy-5-methylphenyl group.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-13-8-9-18(29-3)16(10-13)23-19(26)11-14-12-30-21(22-14)25-20(27)24-15-6-4-5-7-17(15)28-2/h4-10,12H,11H2,1-3H3,(H,23,26)(H2,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQYYIBJVIXHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound N-(2-methoxy-5-methylphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a derivative of thiazole and ureido-substituted compounds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy, antimicrobial properties, and other therapeutic effects.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- CAS Number : [Not available in the provided sources]
The compound features a thiazole ring, a ureido group, and methoxy-substituted phenyl moieties, contributing to its biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated potent cytotoxicity against HepG2 liver cancer cells with an IC50 of 0.62 µM, outperforming Sorafenib (IC50 = 1.62 µM) . The mechanism of action involves:
- Inhibition of Cell Migration : The compound significantly reduced cell migration and colony formation.
- Cell Cycle Arrest : It induced G2/M phase arrest in cancer cells, suggesting a potential mechanism for its anticancer effects.
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. A study focused on various thiazole compounds reported moderate to good antibacterial activity against several strains . The synthesized compounds were screened for their efficacy against common bacterial pathogens, with some exhibiting zones of inhibition ranging from 9 to 20 mm.
Other Therapeutic Effects
In addition to anticancer and antimicrobial activities, thiazole derivatives have shown potential in other therapeutic areas:
Case Study 1: HepG2 Cell Line
A study investigated the effects of a similar thiazole derivative on HepG2 cells. The findings revealed significant cytotoxicity and induction of apoptosis through G2/M phase arrest. The compound inhibited IGF1R, a key target in liver cancer therapy .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity of various thiazole derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives showed promising antibacterial activity with MIC values ranging from 6 to 12.5 µg/mL .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Target/Mechanism |
|---|---|---|---|
| Ureido-substituted thiazole derivative 27 | Anticancer (HepG2) | 0.62 | IGF1R inhibition |
| Thiazole derivative A | Antimicrobial | - | Various bacterial strains |
| Thiazole derivative B | Anti-inflammatory | - | Not specified |
類似化合物との比較
Comparison with Structural Analogs
Structural Similarities and Differences
The following table highlights key structural and functional differences between the target compound and related analogs:
*Estimated based on structural formula.
Key Observations:
Thiazole vs. Triazole/Thiadiazole Cores: The target compound’s thiazole core distinguishes it from triazole () and thiadiazole () analogs.
Substituent Effects :
- The ureido group in the target compound may improve solubility and hydrogen-bonding interactions compared to chloro () or hydroxypiperidinyl () substituents.
- Methoxy groups on both aromatic rings could increase lipophilicity compared to fluorophenyl () or allyl () substituents, affecting membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


